N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide
Description
N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a 2,4-dichlorophenyl group and at the 2-position with a benzamide moiety containing an isopropoxy substituent at the para position. The 1,3,4-thiadiazole ring is known for its electron-deficient nature and ability to participate in hydrogen bonding and π-π stacking interactions, making it a pharmacologically relevant scaffold .
Properties
IUPAC Name |
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2S/c1-10(2)25-13-6-3-11(4-7-13)16(24)21-18-23-22-17(26-18)14-8-5-12(19)9-15(14)20/h3-10H,1-2H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSHMNRTDZXJLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves the formation of covalent or non-covalent bonds, which can influence the function of the interacting biomolecules.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Compounds with similar structures have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Similar compounds have been shown to exhibit changes in their effects over time, including issues related to the compound’s stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
Similar compounds have been shown to exhibit varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses.
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes or cofactors, and to influence metabolic flux or metabolite levels.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of 1,3,4-Thiadiazole Derivatives
The following table summarizes key structural analogues and their biological activities:
Key Structural and Functional Differences
1,3,4-Oxadiazoles () exhibit higher metabolic stability due to reduced susceptibility to nucleophilic attack compared to thiadiazoles .
Substituent Effects :
- Electron-Withdrawing Groups : The 2,4-dichlorophenyl group in the target compound and its analogues () increases lipophilicity and may improve binding to hydrophobic enzyme pockets .
- Benzamide Modifications :
- The isopropoxy group in the target compound introduces steric hindrance and moderate hydrogen-bonding capacity, whereas bromo () or methyl () substituents prioritize hydrophobic interactions .
- In SA03 (), the furyl group enhances π-π stacking with alpha-amylase, while the target compound’s isopropoxy group may favor solubility over direct receptor binding .
Biological Activity Trends :
- Anticancer Activity : Compounds with 2,4-dichlorophenyl substitution (e.g., ) show selectivity toward liver cancer (Hep-G2), likely due to enhanced uptake in hepatic tissues .
- Enzyme Inhibition : The isopropoxy group in the target compound may reduce steric clashes in enzyme active sites compared to bulkier substituents like bromine () .
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